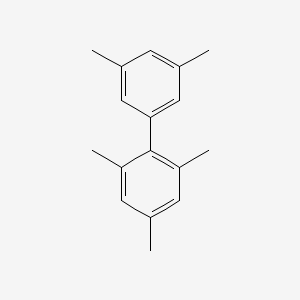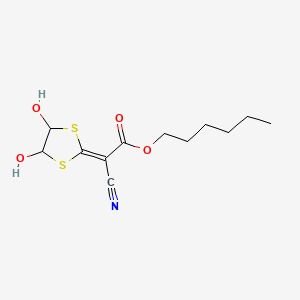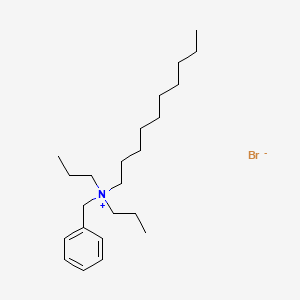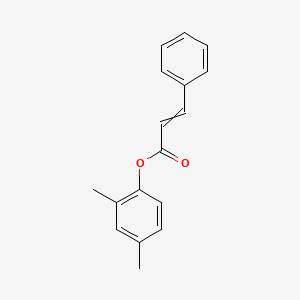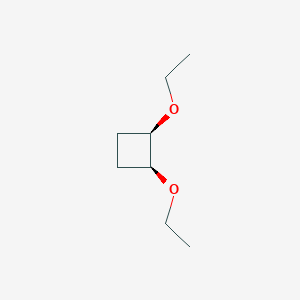
(1R,2S)-1,2-Diethoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Diethoxycyclobutane is a chiral organic compound characterized by its unique stereochemistry. The compound consists of a cyclobutane ring with two ethoxy groups attached to the first and second carbon atoms. The stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Diethoxycyclobutane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 1,2-dibromoethane with sodium ethoxide, which leads to the formation of the cyclobutane ring with ethoxy substituents. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Diethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrogen halides (HX) and amines (NH₃) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diethoxycyclobutanone, while reduction with lithium aluminum hydride can produce cyclobutane-1,2-diol.
Scientific Research Applications
(1R,2S)-1,2-Diethoxycyclobutane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model system for studying stereochemistry and chiral interactions in biological systems.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Diethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1,2-Diethoxycyclobutane: The enantiomer of (1R,2S)-1,2-Diethoxycyclobutane with opposite stereochemistry.
1,2-Dimethoxycyclobutane: A similar compound with methoxy groups instead of ethoxy groups.
1,2-Diethoxycyclopentane: A related compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding interactions, and overall behavior in various chemical and biological contexts.
Properties
CAS No. |
88112-21-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,2S)-1,2-diethoxycyclobutane |
InChI |
InChI=1S/C8H16O2/c1-3-9-7-5-6-8(7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
UCKCITHTMXTYNC-OCAPTIKFSA-N |
Isomeric SMILES |
CCO[C@@H]1CC[C@@H]1OCC |
Canonical SMILES |
CCOC1CCC1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


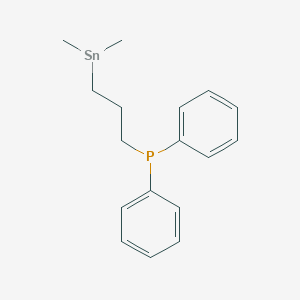
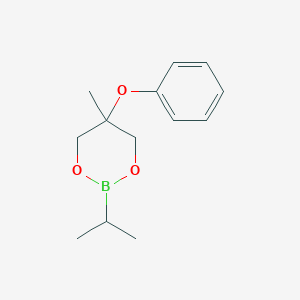
![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
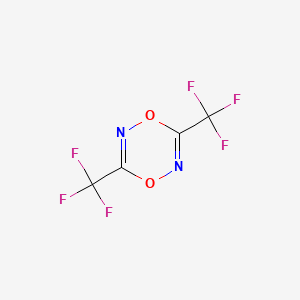
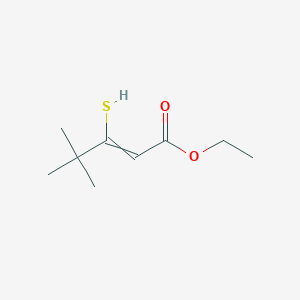
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
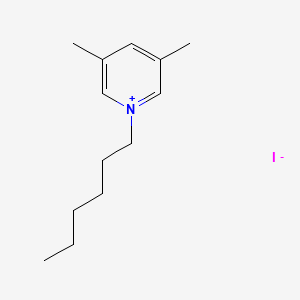
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
